4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol
Description
Chemical Identity and Structure 4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol (CAS: 1503220-43-6) is a branched aliphatic compound with the molecular formula C₁₀H₂₃NO₂ and a molar mass of 189.3 g/mol . Its structure features a hexan-3-ol backbone substituted with:
- A methoxy group at position 1.
- Methyl groups at positions 3 and 2.
- An aminomethyl group at position 3.
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO2/c1-5-9(2,8-11)10(3,12)6-7-13-4/h12H,5-8,11H2,1-4H3 |
InChI Key |
LQHKCFVAULOTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C)(CCOC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylhexan-3-ol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct comparative studies or data for 4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol. However, structural analogs can be inferred based on functional groups and molecular features. Below is a theoretical comparison with hypothetical analogs, highlighting key differences:
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups Present | Key Structural Differences |
|---|---|---|---|---|
| This compound | C₁₀H₂₃NO₂ | 189.3 | Alcohol, Ether, Amine | Branched chain with multiple substitutions |
| 3,4-Dimethylhexan-3-ol | C₈H₁₈O | 130.2 | Alcohol | Lacks methoxy and aminomethyl groups |
| 1-Methoxy-3,4-dimethylhexane | C₉H₂₀O | 144.3 | Ether | Lacks alcohol and amine groups |
| 4-Aminomethyl-3,4-dimethylhexan-3-ol | C₉H₂₁NO | 159.3 | Alcohol, Amine | Lacks methoxy group |
Key Observations
Complexity of Functionalization :
- The target compound combines three functional groups (alcohol, ether, amine), which may enhance its polarity and solubility compared to analogs like 1-Methoxy-3,4-dimethylhexane (ether-only) or 3,4-Dimethylhexan-3-ol (alcohol-only) .
Hypothetical Physicochemical Properties: The amine group could increase water solubility relative to non-amine analogs. The methoxy group may lower boiling point compared to hydroxyl-rich analogs due to weaker hydrogen bonding.
Limitations
- No experimental data (e.g., melting/boiling points, solubility, reactivity) are available in the provided evidence to validate these hypotheses.
- Direct pharmacological or industrial comparisons are absent, necessitating further research.
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